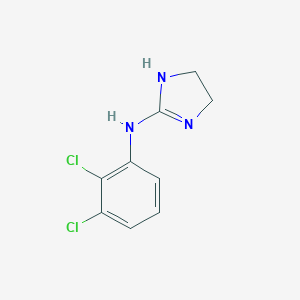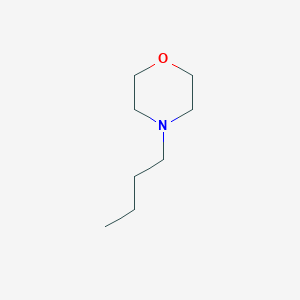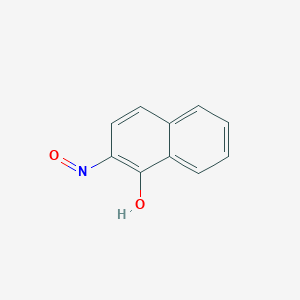
aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organoaluminum compound. This compound is characterized by the presence of aluminum coordinated to a hexafluoro-4-oxopent-2-en-2-olate ligand. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate typically involves the reaction of aluminum salts with hexafluoro-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method involves the use of aluminum chloride (AlCl3) and the hexafluoro-4-oxopent-2-en-2-olate ligand in an organic solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of aluminum metal and reduced forms of the ligand.
Substitution: The hexafluoro-4-oxopent-2-en-2-olate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
Aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use as an adjuvant in vaccines, enhancing the immune response to antigens.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate exerts its effects involves the interaction of the aluminum center with various molecular targets. The hexafluoro-4-oxopent-2-en-2-olate ligand stabilizes the aluminum, allowing it to participate in catalytic cycles and form complexes with other molecules. The exact pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum chloride (AlCl3): A common aluminum compound used in various industrial processes.
Aluminum oxide (Al2O3): Widely used as a catalyst and in the production of ceramics.
Organoaluminum compounds: Such as trimethylaluminum (Al(CH3)3), which are used in organic synthesis and as catalysts.
Uniqueness
What sets aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate apart from these similar compounds is its unique ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where traditional aluminum compounds may not be suitable.
Propriétés
Numéro CAS |
15306-18-0 |
|---|---|
Formule moléculaire |
C15H3AlF18O6 |
Poids moléculaire |
651.16 g/mol |
InChI |
InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
Clé InChI |
GEVTXESHPUFYIB-JVUUZWNBSA-K |
SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al] |
SMILES isomérique |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3] |
SMILES canonique |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)








